molecular formula C3H5N5O B1586846 1H-1,2,4-triazole-5-carbohydrazide CAS No. 21732-98-9

1H-1,2,4-triazole-5-carbohydrazide

Cat. No. B1586846
CAS RN: 21732-98-9
M. Wt: 127.11 g/mol
InChI Key: BKTBECSWYCHYID-UHFFFAOYSA-N
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Description

1H-1,2,4-triazole-5-carbohydrazide is a nitrogen-rich compound . It and its derivatives were synthesized by a new molecular design strategy based on the energetic moiety combination .

Scientific Research Applications

Synthesis of Energetic Salts

1H-1,2,4-triazole-5-carbohydrazide and its derivatives have been utilized in the synthesis of nitrogen-rich cation energetic salts. This involves a molecular design strategy based on energetic moiety combination. These salts demonstrate high density, insensitivity, and thermal stability, along with good physical properties such as thermal stability up to 407 °C and reasonable impact sensitivities. This makes them comparable to well-known energetic compounds like RDX or HMX (Zhang et al., 2018).

Biological Activity of Triazole Derivatives

The triazole family, including 1H-1,2,4-triazole derivatives, has been studied extensively for their broad range of biological activities. Novel triazoles have shown potential in areas such as anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral properties, and activity against neglected diseases. The development of these derivatives is influenced by the need for efficient preparation methods that consider green chemistry, energy saving, and sustainability (Ferreira et al., 2013).

Tuberculostatic Activity

1,2,4-Triazole derivatives synthesized from heterocyclic carbohydrazides have shown promising tuberculostatic activity. These compounds have been evaluated in vitro towards Mycobacterium tuberculosis, highlighting their potential in addressing tuberculosis (Gobis et al., 2010).

Biodegradation of Environmental Pollutants

1H-1,2,4-Triazole is known for its use in agricultural pesticides and is considered an environmental pollutant. Studies have shown that certain strains, like Shinella sp., can biodegrade 1H-1,2,4-triazole, thus highlighting its potential for environmental cleanup (Wu et al., 2016).

Antimicrobial Properties

Various 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against different microorganisms, making them significant in the field of medicinal chemistry for the development of new antimicrobial agents (Başoğlu et al., 2013).

Electrolytes in Fuel Cells

1H-1,2,4-Triazole has been reported as an effective solvent for proton-conducting electrolytes. It's stable in a wide potential range, making it suitable for use in polymer electrolyte membranes (PEMs) in fuel cells (Li et al., 2005).

properties

IUPAC Name

1H-1,2,4-triazole-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N5O/c4-7-3(9)2-5-1-6-8-2/h1H,4H2,(H,7,9)(H,5,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTBECSWYCHYID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375286
Record name 1H-1,2,4-triazole-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,2,4-triazole-5-carbohydrazide

CAS RN

21732-98-9
Record name 1H-1,2,4-Triazole-5-carboxylic acid, hydrazide
Source CAS Common Chemistry
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Record name 1H-1,2,4-triazole-5-carbohydrazide
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URL https://comptox.epa.gov/dashboard/DTXSID60375286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21732-98-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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